4-(Bis-Boc-aminomethyl)pyridine
Overview
Description
4-(Bis-Boc-aminomethyl)pyridine is a chemical compound with the molecular formula C16H24N2O4. It is characterized by the presence of a pyridine ring substituted with two tert-butoxycarbonyl (Boc) protected aminomethyl groups. This compound is widely used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bis-Boc-aminomethyl)pyridine typically involves the protection of aminomethyl groups with Boc groups. One common method is the reaction of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Bis-Boc-aminomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl groups can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the reagents used, various substituted pyridine derivatives can be formed.
Deprotection Reactions: The primary product is 4-(aminomethyl)pyridine.
Scientific Research Applications
4-(Bis-Boc-aminomethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bis-Boc-aminomethyl)pyridine primarily involves its reactivity as a protected amine. The Boc groups provide stability and prevent unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways depending on the application .
Comparison with Similar Compounds
4-(Boc-aminomethyl)pyridine: A similar compound with only one Boc-protected aminomethyl group.
4-(Aminomethyl)pyridine: The deprotected form of 4-(Bis-Boc-aminomethyl)pyridine.
Uniqueness: this compound is unique due to the presence of two Boc-protected aminomethyl groups, providing enhanced stability and versatility in synthetic applications compared to its mono-protected or unprotected counterparts .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(pyridin-4-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)11-12-7-9-17-10-8-12/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFTWWFHVGODND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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